molecular formula C8H14N3O12P3S B12090945 Lamivudine-triphosphate

Lamivudine-triphosphate

Cat. No.: B12090945
M. Wt: 469.20 g/mol
InChI Key: YLEQMGZZMCJKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine-triphosphate is the active triphosphate form of lamivudine, a synthetic nucleoside analogue. Lamivudine is widely used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form is crucial for its antiviral activity, as it inhibits viral DNA synthesis by terminating the DNA chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lamivudine-triphosphate is synthesized through a series of phosphorylation reactions. The process begins with lamivudine, which undergoes phosphorylation by cellular kinases to form lamivudine-monophosphate, lamivudine-diphosphate, and finally this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis is typically carried out in controlled environments to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Lamivudine-triphosphate primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where it is incorporated into viral DNA, leading to chain termination .

Common Reagents and Conditions

The phosphorylation of lamivudine to its triphosphate form involves the use of cellular kinases and ATP as a phosphate donor. The reactions are carried out under physiological conditions within the cell .

Major Products Formed

The major product formed from these reactions is this compound, which is the active antiviral agent. Other products include lamivudine-monophosphate and lamivudine-diphosphate, which are intermediates in the phosphorylation process .

Scientific Research Applications

Lamivudine-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Lamivudine-triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme in HIV and the DNA polymerase enzyme in hepatitis B virus. Once incorporated into the viral DNA, it causes chain termination, preventing further DNA synthesis and viral replication .

Comparison with Similar Compounds

Similar Compounds

    Zidovudine-triphosphate: Another nucleoside analogue used to treat HIV.

    Tenofovir-diphosphate: A nucleotide analogue with similar antiviral properties.

    Emtricitabine-triphosphate: Used in combination therapies for HIV.

Uniqueness

Lamivudine-triphosphate is unique due to its high efficacy and low toxicity profile. It is effective against both HIV-1 and HIV-2, as well as hepatitis B virus, making it a versatile antiviral agent .

Properties

Molecular Formula

C8H14N3O12P3S

Molecular Weight

469.20 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)

InChI Key

YLEQMGZZMCJKCN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

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